molecular formula C20H17NO B6270474 8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide CAS No. 2470436-87-2

8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide

Cat. No.: B6270474
CAS No.: 2470436-87-2
M. Wt: 287.4
InChI Key:
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Description

8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide is a synthetic organic compound characterized by a cubane core structure substituted with a methyl group at the 8th position and a naphthalen-2-yl group attached to the carboxamide functional group. The cubane structure is notable for its cubic geometry, which imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide typically involves multi-step organic synthesis The cubane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts to enhance reaction efficiency and the development of scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic naphthalen-2-yl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules due to its unique cubane structure.

    Biology: Potential use in studying the interactions of cubane derivatives with biological systems.

    Medicine: Exploration as a pharmacophore in drug design, particularly for its rigid structure which can influence binding affinity and specificity.

    Industry: Use in materials science for the development of novel materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The rigid cubane structure may enhance binding specificity and stability.

Comparison with Similar Compounds

    Cubane derivatives: Compounds with similar cubane core structures but different substituents.

    Naphthalene derivatives: Compounds with naphthalene rings but different functional groups.

Uniqueness: 8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide is unique due to the combination of the cubane core and the naphthalen-2-yl group, which imparts distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

CAS No.

2470436-87-2

Molecular Formula

C20H17NO

Molecular Weight

287.4

Purity

95

Origin of Product

United States

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